1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide
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Overview
Description
1-Phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopentane ring substituted with a phenyl group and a carboxamide group, which is further substituted with a 2-(trifluoromethyl)phenylmethyl group. The presence of the trifluoromethyl group is particularly noteworthy due to its significant impact on the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Substitution with 2-(Trifluoromethyl)phenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions involving inflammation and pain.
Industry: Utilized in the development of materials with specific properties, such as enhanced stability or reactivity due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclopentane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-[[2-(Trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide: Similar structure but without the phenyl group, affecting its reactivity and applications.
1-Phenyl-N-[[2-(methyl)phenyl]methyl]cyclopentane-1-carboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical behavior and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide is a key feature that distinguishes it from similar compounds. This group significantly influences the compound’s chemical stability, reactivity, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)17-11-5-4-8-15(17)14-24-18(25)19(12-6-7-13-19)16-9-2-1-3-10-16/h1-5,8-11H,6-7,12-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBODDEQWXQXBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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